molecular formula C9H10N2OS B2784864 6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-81-6

6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2784864
CAS No.: 439692-81-6
M. Wt: 194.25
InChI Key: YJYCTLYZGLNSLB-UHFFFAOYSA-N
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Description

6-propylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.25. The purity is usually 95%.
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Biological Activity

6-Propylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-mycobacterial, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the thienopyrimidine family, characterized by a thieno ring fused to a pyrimidine structure. The synthesis of this compound typically involves multi-step reactions that yield various derivatives with potential biological activities. For instance, the synthesis process often includes the reaction of thiophene derivatives with appropriate reagents under controlled conditions to achieve the desired thienopyrimidinone structure.

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit potent antimicrobial activity against a range of pathogens. A study synthesizing new thienopyrimidinone derivatives found that many compounds showed significant activity against both gram-positive and gram-negative bacteria as well as various fungal species. For example, one derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM, outperforming standard antibiotics like streptomycin and ampicillin .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundTarget PathogenMIC (mM)Comparison Antibiotic
Compound 22E. coli0.05Streptomycin
Compound 22S. aureus0.13Ampicillin
Compound XC. albicans0.10Nystatin

Anti-mycobacterial Activity

The anti-mycobacterial properties of this compound have also been extensively studied. These compounds have shown efficacy against Mycobacterium tuberculosis and other mycobacterial strains. One study reported an inhibition percentage ranging from 40% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG at specific concentrations . Notably, one derivative demonstrated an MIC of 8 µg/mL against Mycobacterium tuberculosis H37Rv, indicating its potential as an antitubercular agent.

Table 2: Anti-mycobacterial Activity

CompoundMycobacterial StrainInhibition (%)MIC (µg/mL)
Compound AM. smegmatis68-
Compound BM. bovis BCG40-
Compound CM. tuberculosis H37Rv-8

Anticancer Activity

In addition to its antimicrobial properties, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for anticancer activity. A recent study focused on their inhibitory effects on the PI3K pathway, which is crucial in cancer cell survival and proliferation. Compounds designed based on this scaffold exhibited significant cytotoxicity against breast cancer cell lines, particularly T-47D cells . The best-performing compound in this study showed an inhibition rate of up to 84% against PI3Kγ isoform.

Table 3: Anticancer Activity Against PI3K Isoforms

CompoundPI3K IsoformInhibition (%)
Compound VIbPI3Kβ72
Compound VIbPI3Kγ84
Compound IIIaPI3Kβ62
Compound IIIaPI3Kγ70

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that a novel derivative of thieno[2,3-d]pyrimidin-4(3H)-one was effective in treating infections caused by resistant strains of bacteria in vitro and in vivo models.
  • Case Study on Anti-mycobacterial Properties : Research involving animal models indicated that treatment with specific thienopyrimidinone derivatives resulted in significant reductions in mycobacterial load, suggesting potential for therapeutic use in tuberculosis.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one is its antimycobacterial activity . Research indicates that this compound exhibits promising effects against Mycobacterium tuberculosis, including strains that are resistant to multiple drugs.

Case Study: Tuberculosis Treatment

A patent (WO2015114663A1) outlines the synthesis of various thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including this compound. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG. The results demonstrated significant inhibition rates ranging from 30% to 68% at specific concentrations, indicating their potential as new antitubercular agents .

Synthesis and Pharmacological Properties

The synthesis of this compound involves several chemical reactions that yield high purity and yield rates. The compound can be synthesized from ethyl 2-amino-5-methyl-thiophene-3-carboxylate through a series of steps that include extraction and purification processes .

Table 1: Synthesis Overview

StepDescriptionYield (%)
1Extraction with ethyl acetate50.16
2Cooling and filtration80.90

This table summarizes the synthesis process and yields associated with the production of this compound.

Broader Implications in Medicinal Chemistry

The potential applications of this compound extend beyond tuberculosis treatment. The structural characteristics of thieno[2,3-d]pyrimidin-4(3H)-one derivatives suggest that they may also be effective against other bacterial infections and possibly even viral pathogens.

Case Study: Broader Antimicrobial Potential

In a comparative study on various thieno[2,3-d]pyrimidin-4(3H)-one derivatives, compounds exhibiting different substituents were tested for their antimicrobial properties. The findings indicated that modifications to the thieno ring could enhance activity against a broader spectrum of pathogens, thus opening avenues for further research into novel antimicrobial agents .

Q & A

Basic Questions

Q. What established synthetic routes are available for 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, and which reaction conditions are critical for optimal yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of 2-amino-thiophene derivatives with formic acid under reflux. For example, analogous compounds like 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via refluxing 2-aminothiophene precursors with cyanamide in acidic conditions (45°C, 12 hours), followed by neutralization and recrystallization . Key conditions include pH control (using NaOH for neutralization) and solvent selection (ethanol for purification). Monitoring reaction time and temperature is crucial to avoid side products.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core structure, particularly the thiophene and pyrimidinone moieties. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .

Q. What in vitro assays are commonly used to evaluate the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., COX-1/COX-2 selectivity studies using indomethacin as a control) are standard. Radiolabeled binding assays and electrophysiological recordings can assess receptor affinity and functional responses, as seen in studies of structurally related compounds . Dose-response curves and IC50 calculations are critical for quantifying activity.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for this compound derivatives targeting specific enzymes?

  • Methodological Answer : Substituent positioning (e.g., 5,6-dimethyl groups) significantly impacts enzyme selectivity. For COX-2 inhibition, introducing bulky substituents at the 2-position improves selectivity ratios (>10-fold vs. COX-1). Kinetic studies under varied pH and temperature conditions (e.g., 37°C for physiological relevance) help refine reaction pathways .

Q. What strategies resolve contradictory biological activity data across different assay systems for this compound?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., radiolabeled binding vs. functional electrophysiology) minimizes assay-specific artifacts. For instance, discrepancies in receptor affinity may arise from differences in membrane preparation or assay buffers. Statistical meta-analysis of dose-response data across studies can identify systemic biases .

Q. How can computational methods predict the interaction of this compound with enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding poses and stability in enzyme active sites. For example, density functional theory (DFT) calculations optimize the compound’s conformation, while QSAR models correlate substituent effects with bioactivity .

Q. What are the challenges in synthesizing this compound derivatives with modified substituents, and how can they be addressed?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may reduce yields. Using palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres improves efficiency. Solvent optimization (e.g., DMF for polar intermediates) and stepwise purification (column chromatography) mitigate side reactions .

Q. Data Analysis & Structural Insights

Q. What key structural features of this compound influence its pharmacokinetic properties?

  • Methodological Answer : The propyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Hydrogen-bonding sites (e.g., pyrimidinone carbonyl) affect solubility and metabolic stability. Comparative studies with methyl or ethyl analogs show that longer alkyl chains increase plasma half-life but may reduce aqueous solubility .

Q. How do structural modifications at the 2- and 3-positions impact the compound’s biological activity?

  • Methodological Answer : Introducing amino or thioether groups at the 2-position (e.g., 2-((3,5-dimethylphenyl)amino)) enhances receptor binding affinity. At the 3-position, aryl or benzyl groups improve steric complementarity with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies using crystallographic data guide rational design .

Properties

IUPAC Name

6-propyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-3-6-4-7-8(12)10-5-11-9(7)13-6/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCTLYZGLNSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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